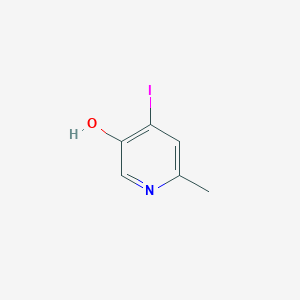
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a piperazine ring
Métodos De Preparación
The synthesis of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with 4-(4-aminophenyl)-3-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-4-(4-hydroxyphenyl)-3-methylpiperazine-1-carboxylate: This compound has a hydroxy group instead of an amino group, which affects its reactivity and biological activity.
tert-Butyl (S)-4-(4-methylphenyl)-3-methylpiperazine-1-carboxylate: The presence of a methyl group instead of an amino group leads to different chemical and biological properties.
tert-Butyl (S)-4-(4-nitrophenyl)-3-methylpiperazine-1-carboxylate:
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
tert-butyl (3S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3/t12-/m0/s1 |
Clave InChI |
KASHFLUTNUOVHI-LBPRGKRZSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


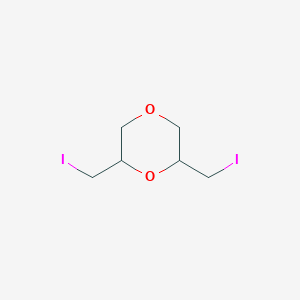
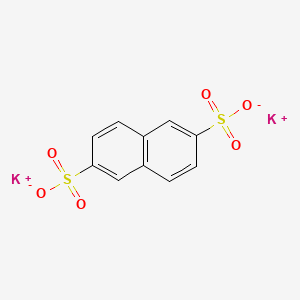
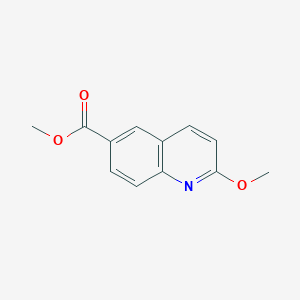
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
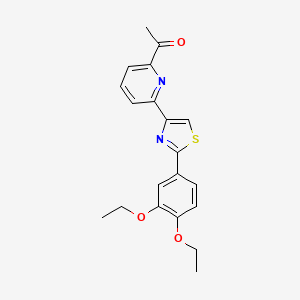
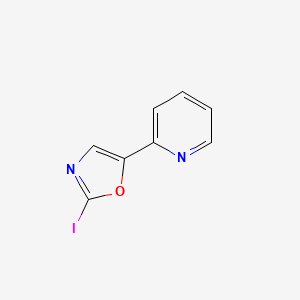

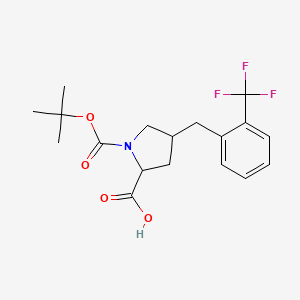
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
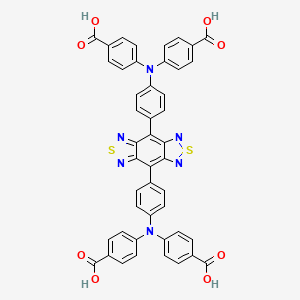
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
